N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride
Description
The compound N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride is a benzamide derivative characterized by a complex structure featuring a diethylaminoethyl side chain, a 4-ethoxy-substituted benzothiazole moiety, and a piperidinylsulfonyl group. Its molecular formula is C₃₁H₄₀ClN₅O₄S₂, with a molecular weight of 678.3 g/mol (estimated) . The ethoxy group on the benzothiazole ring and the piperidinylsulfonyl substituent on the benzamide core are critical for its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O4S2.ClH/c1-4-29(5-2)19-20-31(27-28-25-23(35-6-3)11-10-12-24(25)36-27)26(32)21-13-15-22(16-14-21)37(33,34)30-17-8-7-9-18-30;/h10-16H,4-9,17-20H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEGRVZUVJHAKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OCC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride is a synthetic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising several functional groups, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 479.0 g/mol. The structural components include:
- Diethylamino group : Enhances solubility and bioavailability.
- Benzothiazole moiety : Associated with various biological activities, including antimicrobial and antitumor effects.
- Piperidine sulfonyl group : May influence receptor interactions and enzyme modulation.
Antitumor Activity
Research indicates that compounds with benzothiazole derivatives exhibit notable antitumor properties. Specifically, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds derived from benzothiazole have demonstrated significant cytotoxicity against human cancer cells in both 2D and 3D culture assays .
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various pathogens. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli revealed promising antibacterial activity . The mechanism often involves binding to DNA, disrupting replication processes in bacteria and potentially affecting eukaryotic cells as well.
The biological mechanisms through which this compound exerts its effects include:
- DNA Binding : The compound may intercalate or bind within the minor groove of DNA, inhibiting DNA-dependent enzymes .
- Enzyme Modulation : By interacting with specific enzymes or receptors, it can alter cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress is another proposed mechanism that leads to apoptosis in target cells.
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of Benzothiazole Ring : Reacting 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
- Ethoxylation : Introducing the ethoxy group using ethyl iodide in the presence of a base.
- Piperidine Sulfonylation : Attaching the piperidine moiety through sulfonamide formation.
Research Findings and Case Studies
Recent studies have highlighted the potential of benzothiazole derivatives in drug development. For example:
Comparison with Similar Compounds
Impact of Amine Side Chain
- Diethylaminoethyl vs.
- Piperidinylsulfonyl vs. Sulfamoyl : Piperidinylsulfonyl groups (target compound) offer conformational flexibility and moderate basicity, whereas N-methyl-N-phenylsulfamoyl (analogue) may enhance π-π stacking interactions but increase susceptibility to oxidative metabolism .
Physicochemical and Spectral Properties
Infrared (IR) Spectroscopy
Solubility and Stability
- The 4-ethoxybenzothiazole moiety in the target compound likely enhances hydrophobicity compared to methoxy or unsubstituted benzothiazoles (e.g., compounds in ) .
- Piperidinylsulfonyl groups generally improve aqueous solubility relative to aryl sulfonamides due to their basic nitrogen, as seen in related compounds .
Q & A
Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including:
- Amide coupling between the benzothiazole amine and activated carboxylic acid derivatives (e.g., benzoyl chloride).
- Sulfonylation of the piperidine moiety using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine).
- Ethylamino group introduction via alkylation or nucleophilic substitution. Optimization focuses on:
- Solvent selection (e.g., dichloromethane or DMF for solubility and reactivity) .
- Temperature control (reflux for coupling, room temperature for sulfonylation).
- Catalyst use (e.g., DMAP for acylation). Reaction progress is monitored via TLC and HPLC , with purification by column chromatography or recrystallization .
Q. Which analytical techniques confirm structural integrity and purity?
Critical methods include:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., ethoxy group at δ 1.3–1.5 ppm) and confirms amide/thiazole connectivity .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- HPLC : Quantifies purity (>95% by UV detection at 254 nm) and detects byproducts .
- Elemental analysis : Confirms stoichiometry of C, H, N, S .
Advanced Research Questions
Q. How can biological targets be identified, and how are conflicting binding assay data resolved?
- Target identification : Use surface plasmon resonance (SPR) for real-time binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .
- Data conflicts : Address discrepancies (e.g., variable IC50 values) by:
- Standardizing assay buffers (pH, ionic strength).
- Employing orthogonal assays (e.g., functional cAMP assays vs. radioligand binding).
- Applying statistical tools like Bland-Altman analysis to assess systematic bias .
Q. What strategies enhance sulfonylpiperidine moiety selectivity?
- Structure-activity relationship (SAR) studies : Systematically replace piperidine with smaller (azetidine) or bulkier (homopiperidine) rings to assess steric effects .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding poses with target enzymes (e.g., ubiquitin ligases).
- Selectivity panels : Test against off-target kinases or GPCRs using radiolabeled ligand displacement assays .
Q. How do solvent polarity and pH impact aqueous stability?
- Stability studies : Conduct forced degradation at varying pH (1–13) and temperatures (25–60°C).
- Degradation analysis : Use LC-MS to identify hydrolysis products (e.g., cleavage of the sulfonamide group at acidic pH) .
- Kinetic modeling : Apply first-order decay models to calculate half-life in simulated biological fluids (e.g., PBS at pH 7.4) .
Q. Which computational methods model interactions with ubiquitin ligases?
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns trajectories (AMBER force field) to assess binding stability.
- Discrepancy resolution : If in silico predictions clash with SPR data, refine docking parameters (e.g., solvation effects) or validate with X-ray crystallography of co-crystals .
Q. How to design ADMET profiling and resolve conflicting permeability data?
- ADMET protocols :
- Caco-2 assays : Measure intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates high absorption).
- Liver microsome assays : Assess metabolic stability (t1/2 > 30 min preferred).
- Conflict resolution : Cross-validate PAMPA (artificial membrane) results with in vivo pharmacokinetics in rodent models. Use LC-MS/MS to quantify plasma concentrations and hepatic extraction ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
